4-(azepane-1-sulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Description
The compound 4-(azepane-1-sulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a structurally complex small molecule featuring:
- A benzamide core substituted with an azepane sulfonyl group at the 4-position.
- A 6-bromo-1,3-benzothiazol-2-yl moiety linked via an amide bond.
- A 3-(dimethylamino)propyl side chain, which is protonated as a hydrochloride salt for enhanced solubility .
This compound belongs to a class of benzothiazole-derived sulfonamides, which are frequently explored for their bioactivity in drug discovery, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN4O3S2.ClH/c1-28(2)14-7-17-30(25-27-22-13-10-20(26)18-23(22)34-25)24(31)19-8-11-21(12-9-19)35(32,33)29-15-5-3-4-6-16-29;/h8-13,18H,3-7,14-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFNNSAPNLQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32BrClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepane-1-sulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Sulfonyl group : Known for its role in enhancing solubility and biological activity.
- Benzothiazole moiety : Often associated with antimicrobial and anticancer properties.
- Dimethylamino propyl group : May influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes, potentially inhibiting their activity. For instance, similar compounds have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways .
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel blockers, affecting cardiovascular functions by altering perfusion pressure .
- Antimicrobial Activity : The benzothiazole component is known for its antimicrobial properties, which may be beneficial in treating infections .
Anticancer Activity
A notable study screened various compounds, including derivatives similar to the target compound, for anticancer properties using multicellular spheroids. Results indicated that certain structural modifications enhanced cytotoxic effects against cancer cell lines .
Cardiovascular Effects
Research on sulfonamide derivatives has demonstrated their effects on perfusion pressure in isolated organ systems. For example, the compound 4-(2-aminoethyl)-benzenesulfonamide showed a significant decrease in perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Case Studies
- Cardiovascular Study : A study evaluated the effects of various sulfonamide derivatives on coronary resistance and perfusion pressure. The results indicated that specific modifications led to enhanced cardiovascular effects, suggesting that similar modifications could be explored for the target compound .
- Anticancer Screening : In a systematic screening of drug libraries against cancer cell lines, compounds with structural similarities to the target showed promising anticancer activity, leading to further investigations into their mechanisms of action .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(azepane-1-sulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride exhibit promising anticancer properties. The benzothiazole moiety is frequently associated with antitumor activity, and modifications to this structure can enhance efficacy against various cancer types.
Case Study:
A study explored the anticancer effects of benzothiazole derivatives, highlighting that structural modifications could significantly impact their potency against specific cancer cell lines. The azepane and sulfonamide functionalities may play a role in targeting cancer pathways effectively.
Drug Development
The compound serves as a lead structure in drug development initiatives aimed at creating novel anticancer therapies. Its unique combination of functional groups allows for further modifications that can enhance biological activity and selectivity towards cancer cells.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide hydrochloride | Benzoyl group instead of sulfonyl | Potentially different biological activity due to structural changes |
| N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide | Different substituents on benzothiazole | Enhanced potency against specific cancer types |
| N-[4-[(2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyl-1,3-benzothiazol-5-y]pyrimidine | Variations in amino acid side chains | Improved selectivity for certain targets |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
Three closely related compounds have been identified for comparison:
Pharmacological and Physicochemical Differences
A. Sulfonyl Group Impact
- The azepane sulfonyl group in the target compound introduces a bulky, polar substituent, which likely enhances target binding specificity compared to the smaller ethylsulfonyl group in . Azepane’s cyclic structure may also improve metabolic stability over linear alkyl sulfonates.
B. Benzothiazole Substitution
- In contrast, the 6-fluoro analogue offers weaker electronegativity, which might reduce binding affinity.
- The 4,6-dimethoxy variant introduces electron-donating groups, which could alter redox properties or susceptibility to oxidative metabolism.
C. Side Chain Modifications
- The 3-(dimethylamino)propyl chain in the target compound balances hydrophilicity and lipophilicity, favoring membrane permeability. The shorter 2-(dimethylamino)ethyl chain in may reduce tissue penetration due to increased polarity.
Research Findings and Implications
NMR Spectral Analysis
Comparative NMR studies (as demonstrated in ) reveal that substituents in regions analogous to the azepane sulfonyl and 6-bromo groups significantly alter chemical shift profiles. For example:
Bioactivity Trends
- Sulfonamide-containing derivatives (e.g., ) show enhanced inhibition of kinases like EGFR or VEGFR2 compared to non-sulfonylated variants .
- Bromo-substituted benzothiazoles generally exhibit stronger cytotoxic activity than fluoro or methoxy derivatives in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
